molecular formula C14H23ClN2O B601740 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride CAS No. 1012864-23-1

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Cat. No.: B601740
CAS No.: 1012864-23-1
M. Wt: 270.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and IUPAC Nomenclature

The compound 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is a crystalline salt with the molecular formula C₁₄H₂₃ClN₂O and a molecular weight of 270.80 g/mol . Its IUPAC name derives from the parent amide structure, where the acetamide group is substituted with a diethylamino moiety at the α-carbon and a 2,5-dimethylphenyl group at the nitrogen atom. The hydrochloride salt forms via protonation of the tertiary amine nitrogen, as confirmed by spectroscopic and crystallographic data .

Property Value
Molecular Formula C₁₄H₂₃ClN₂O
Molecular Weight 270.80 g/mol
IUPAC Name This compound

Crystallographic Analysis and Hydrogen Bonding Networks

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c . The unit cell parameters include a = 18.3509(5) Å , b = 7.6532(2) Å , c = 14.9585(4) Å , and β = 109.964(2)°, resulting in a unit cell volume of **1974.57(9) ų . The crystal lattice is stabilized by a bifurcated N–H⋯Cl hydrogen bond between the protonated amine and the chloride ion, with bond lengths of 2.10 Å (N–H⋯Cl) and 2.32 Å (N–H⋯N) . Additional weak interactions, such as C–H⋯O and C–H⋯π contacts, contribute to the three-dimensional packing .

Crystallographic Parameter Value
Space Group P2₁/c
Unit Cell Volume 1974.57(9) ų
Hydrogen Bond Length (N–H⋯Cl) 2.10 Å

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.17 (t, 6H, CH₃ of diethylamino), 2.20 (s, 6H, CH₃ of aryl), 3.26 (q, 4H, N–CH₂), 4.03 (s, 2H, CO–CH₂), 6.8–7.2 (m, 3H, aromatic protons) .
  • ¹³C NMR : δ 14.1 (CH₃ of diethylamino), 20.8 (CH₃ of aryl), 46.7 (N–CH₂), 59.2 (CO–CH₂), 128–135 (aromatic carbons), 170.5 (C=O) .

Infrared (IR) Spectroscopy:
Key absorptions include 3393 cm⁻¹ (N–H stretch of protonated amine), 1649 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C–N stretch) . The absence of a free amine N–H stretch (≈3300 cm⁻¹) confirms salt formation .

UV-Vis Spectroscopy:
The compound exhibits a λmax at 265 nm in methanol, attributed to the π→π transition of the aromatic ring and n→π transitions of the amide group .

Comparative Analysis with Related Lidocaine Impurities

This compound is designated Lidocaine EP Impurity J , differing from lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide ) by the position of methyl substituents on the aromatic ring (2,5- vs. 2,6-) . Key distinctions include:

Property Lidocaine EP Impurity J Lidocaine
Aromatic Substituents 2,5-dimethylphenyl 2,6-dimethylphenyl
Melting Point 213°C 68–69°C
Retention Time (HPLC) 8.2 min 6.5 min

The structural variation alters physicochemical properties:

  • Solubility : The 2,5-dimethyl isomer exhibits lower aqueous solubility due to reduced symmetry and disrupted crystal packing .
  • Chromatographic Behavior : The impurity elutes later in reversed-phase HPLC, reflecting increased hydrophobicity .

Properties

IUPAC Name

2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-11(3)7-8-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSKXAHVFGEADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012864-23-1
Record name 1012864-23-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of Chloroacetamide Intermediate

Reagents :

  • 2,5-Dimethylaniline (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve 2,5-dimethylaniline (10 mmol) in anhydrous DCM (30 mL) under nitrogen.

  • Add TEA (12 mmol) dropwise at 0–5°C.

  • Introduce chloroacetyl chloride (11 mmol) slowly to prevent exothermic side reactions.

  • Stir at room temperature for 2–3 hours until TLC (40% ethyl acetate/hexane) confirms complete consumption of the aniline (Rf = 0.4).

Key Considerations :

  • Temperature control : Excess heat promotes N-acylation side products.

  • Stoichiometry : A 10% excess of chloroacetyl chloride ensures complete conversion.

Step 2: Diethylamination and Salt Formation

Reagents :

  • Chloroacetamide intermediate (1.0 equiv)

  • Diethylamine (3.0 equiv)

  • Hydrochloric acid (1.05 equiv)

Procedure :

  • Reflux the chloroacetamide intermediate (10 mmol) with diethylamine (30 mmol) in benzene for 6 hours.

  • Filter precipitated diethylamine hydrochloride.

  • Extract the product with ether, wash with 1N HCl (removes unreacted amine), and neutralize with NaHCO₃.

  • Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt.

Optimization Data :

ParameterOptimal ValueYield Impact
Reaction Time6 hours83%
Diethylamine Equiv3.0Maximal SN2
SolventBenzene78% vs 65% (THF)

Industrial-Scale Production Modifications

Large-scale synthesis introduces critical adjustments to improve efficiency:

Continuous Flow Reactor Design

  • Residence Time : 30 minutes at 120°C (vs 6-hour batch reflux)

  • Throughput : 5 kg/h with 89% yield (validated in pilot studies)

Purification Enhancements

  • Crystallization : Recrystallize from ethanol/water (3:1) to achieve >99.5% purity.

  • Chromatography : Reserved for impurity removal when aryl-dimethyl positional isomers exceed 0.15%.

Analytical Characterization

Spectroscopic Validation

TechniqueKey IdentifiersReference
¹H NMR (DMSO-d6)δ 1.12 (t, 6H, NCH₂CH₃), 2.21 (s, 6H, Ar-CH₃), 3.45 (q, 4H, NCH₂), 4.05 (s, 2H, COCH₂N)
FT-IR 1652 cm⁻¹ (amide C=O), 2540 cm⁻¹ (HCl salt N⁺-H)
HPLC tR = 8.2 min (C18, 40% MeOH/0.1% TFA)

Purity Thresholds

ImpurityICH LimitAnalytical Method
2,6-Dimethyl isomer≤0.10%HPLC-DAD
Residual solvents<500 ppmGC-MS
Heavy metals<10 ppmICP-OES

Challenges in Isomer Control

The 2,5-dimethyl regioisomer requires stringent conditions to minimize formation of the 2,6-dimethyl analog:

Steric and Electronic Effects

  • Ortho-methyl groups : Reduce nucleophilicity of the aniline nitrogen by 30% compared to para-substituted analogs.

  • Temperature dependence : Reactions above 50°C increase isomerization via Smiles rearrangement.

Mitigation Strategies

  • Low-temperature acylation (0–5°C) suppresses rearrangement.

  • Bulkier bases (e.g., DIPEA) improve regioselectivity but reduce reaction rate.

MetricBatch ProcessFlow Chemistry
Solvent Consumption15 L/kg8 L/kg
Energy Use120 kWh/kg45 kWh/kg

Recent Methodological Advances

Enzymatic Amination

  • Candida antarctica lipase B : Catalyzes amide bond formation with 76% yield, eliminating chloroacetyl chloride use.

  • Limitations : Requires anhydrous conditions and extended reaction times (48 h).

Photocatalytic Chlorination

  • TiO₂/UV system : Generates chloroacetamide intermediates from acetic acid derivatives, improving atom economy by 18% .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Local Anesthetic Properties

The compound is structurally related to lidocaine, a widely used local anesthetic. It exhibits similar mechanisms of action by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission. This application is critical in various medical procedures requiring localized pain management.

Antiarrhythmic Activity

Recent studies have highlighted the compound's potential as an antiarrhythmic agent. It has been shown to possess prolonged antiarrhythmic effects, making it suitable for correcting cardiac rhythm disturbances, including those of ischemic origin . The pharmacological compositions derived from this compound are being explored for their effectiveness in managing conditions like atrial fibrillation and ventricular tachycardia.

Study on Antiarrhythmic Effects

A notable study investigated the efficacy of a pharmaceutical composition containing 2-(diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride in treating arrhythmias. The results indicated that the compound exhibited significant antiarrhythmic properties with reduced acute toxicity compared to traditional agents. This suggests its potential for safer long-term use in patients with chronic arrhythmias .

Lidocaine Hydrochloride Impurity Analysis

As an impurity reference material for lidocaine hydrochloride, this compound is crucial for quality control in pharmaceutical manufacturing. Its characterization helps ensure the safety and efficacy of lidocaine formulations used in clinical settings .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Local AnesthesiaUsed for pain management during proceduresEffective sodium channel blocker
Cardiac ArrhythmiasPotential treatment for rhythm disturbancesProlonged action with reduced toxicity
Pharmaceutical StandardsReference material for quality controlEssential for ensuring safety of lidocaine products

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. In the case of local anesthetic applications, it blocks sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic with a similar amide structure.

    Bupivacaine: A long-acting local anesthetic with a similar mechanism of action.

    Procaine: An ester-type local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This compound may exhibit different potency, duration of action, and side effect profiles compared to other local anesthetics.

Biological Activity

2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride, also known as an impurity of lidocaine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₄H₂₂N₂O·ClH
  • Molecular Weight : 270.80 g/mol
  • CAS Number : 1012864-23-1

Biological Activity

The compound exhibits various biological activities primarily associated with local anesthetics and antiarrhythmic agents. Its effects can be summarized as follows:

  • Local Anesthetic Activity : The compound functions similarly to lidocaine, blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This leads to a decrease in pain sensation in targeted areas.
  • Antiarrhythmic Properties : Research indicates that it has prolonged antiarrhythmic effects, making it suitable for the management of cardiac arrhythmias. Studies have shown that it can stabilize cardiac membranes and prevent abnormal electrical activity in the heart .
  • Toxicity and Safety : As with many local anesthetics, there are risks associated with its use, particularly in sensitive populations such as infants and young children. Adverse effects can include seizures, cardiac arrest, and respiratory distress if not administered correctly .

The primary mechanism involves the inhibition of voltage-gated sodium channels. By binding to these channels, the compound prevents sodium influx into neurons and cardiac myocytes, thereby stabilizing the membrane potential and reducing excitability.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, its behavior can be inferred from related compounds like lidocaine:

  • Absorption : Rapidly absorbed when administered parenterally.
  • Distribution : Widely distributed in body tissues; highly protein-bound.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Case Study 1: Efficacy in Cardiac Arrhythmias

A study demonstrated that formulations containing this compound showed significant efficacy in treating ventricular arrhythmias compared to standard treatments. The results indicated a reduction in arrhythmia episodes by over 50% in a controlled trial involving patients with ischemic heart disease .

Case Study 2: Comparison with Lidocaine

In a comparative study assessing the safety profile of this compound against lidocaine, it was found that while both had similar efficacy as local anesthetics, the new compound exhibited a lower incidence of systemic toxicity at therapeutic doses .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O·ClH
Molecular Weight270.80 g/mol
CAS Number1012864-23-1
Primary UseLocal Anesthetic / Antiarrhythmic
Toxicity ProfileRisk of seizures and cardiac arrest
Study ReferenceFindings
Prolonged antiarrhythmic activity observed
Lower systemic toxicity compared to lidocaine

Q & A

Q. Key Parameters :

  • Reaction yield depends on stoichiometric ratios (1:1.2 for aniline:chloroacetyl chloride).
  • Industrial scaling requires precise temperature control and inert atmospheres to prevent degradation .

How can the purity and identity of this compound be verified using analytical techniques?

Basic Research Question
Methodological Approach :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% phosphoric acid (60:40 v/v). Retention time: ~8.2 min .
  • NMR : Confirm structure via 1^1H NMR (CDCl3_3): δ 1.1 (t, 6H, -N(CH2_2CH3_3)2_2), δ 2.2 (s, 6H, aryl-CH3_3), δ 3.4 (q, 4H, -N(CH2_2CH3_3)2_2) .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]+^+ = 271.1 (calculated: 270.8) .

Q. Validation :

  • Pharmacopeial standards (e.g., USP 35) require ≥97.5% purity (anhydrous basis) .

What are the key physicochemical properties critical for experimental handling?

Basic Research Question

PropertyValue/SpecificationSource
Molecular Weight270.80 g/mol
SolubilityWater: ~100 mg/mL; Ethanol: >500 mg/mL
StabilityHygroscopic; store at +4°C, desiccated
Melting Point77–78°C (hydrochloride form)

Q. Data Interpretation :

  • Thresholds: ICH Q3B guidelines limit unidentified impurities to ≤0.1% .

How does the structural modification (e.g., diethylamino group) influence the compound's stability under various pH conditions?

Advanced Research Question

  • Mechanistic Insight : The diethylamino group increases steric hindrance, reducing susceptibility to nucleophilic attack compared to unsubstituted acetamides.
  • pH-Dependent Stability :
    • Acidic Conditions : Protonation of the diethylamino group enhances solubility but accelerates hydrolysis at the acetamide bond .
    • Alkaline Conditions : Base-catalyzed hydrolysis produces 2,5-dimethylaniline and diethylaminoacetate. Rate constants (k) determined via kinetic studies (pH 7–9) .

Q. Experimental Design :

  • Conduct stability studies in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC every 24 hours .

What strategies can resolve discrepancies in reported solubility or stability data across different studies?

Advanced Research Question
Root Causes of Discrepancies :

  • Variability in analytical methods (e.g., HPLC vs. UV-Vis).
  • Differences in hydration states (anhydrous vs. monohydrate) .

Q. Resolution Strategies :

Standardized Protocols : Adopt pharmacopeial methods (e.g., USP) for solubility testing (shake-flask method) .

Cross-Validation : Compare data using orthogonal techniques (e.g., NMR for identity confirmation, Karl Fischer titration for water content) .

Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS) and apply statistical models (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.